3,4-Bis(bromomethyl)-2,5-dihydrothiophene 1,1-dioxide
Overview
Description
3,4-Bis(bromomethyl)-2,5-dihydrothiophene 1,1-dioxide is a chemical compound with the molecular formula C6H8Br2O2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
The synthesis of 3,4-Bis(bromomethyl)-2,5-dihydrothiophene 1,1-dioxide typically involves the bromination of 2,5-dihydrothiophene 1,1-dioxide. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction conditions often include the use of a solvent such as carbon tetrachloride or chloroform, and the reaction is typically performed at room temperature or slightly elevated temperatures .
Chemical Reactions Analysis
3,4-Bis(bromomethyl)-2,5-dihydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of the corresponding thiophene derivatives.
Common reagents used in these reactions include sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
3,4-Bis(bromomethyl)-2,5-dihydrothiophene 1,1-dioxide has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of new materials with unique electronic properties.
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3,4-Bis(bromomethyl)-2,5-dihydrothiophene 1,1-dioxide involves its ability to undergo various chemical reactions, such as substitution and oxidation. These reactions allow it to interact with different molecular targets and pathways, leading to the formation of new compounds with desired properties .
Comparison with Similar Compounds
3,4-Bis(bromomethyl)-2,5-dihydrothiophene 1,1-dioxide can be compared with other thiophene derivatives, such as:
2,5-Dibromothiophene: Similar in structure but lacks the sulfone group.
3,4-Dimethylthiophene: Contains methyl groups instead of bromomethyl groups.
Thiophene-2,5-dicarboxylic acid: Contains carboxylic acid groups instead of bromomethyl groups.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
3,4-bis(bromomethyl)-2,5-dihydrothiophene 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Br2O2S/c7-1-5-3-11(9,10)4-6(5)2-8/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZJNXYLMUVKCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(CS1(=O)=O)CBr)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Br2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40298267 | |
Record name | 3,4-bis(bromomethyl)-2,5-dihydrothiophene 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40298267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18214-57-8 | |
Record name | Thiophene, 3,4-bis(bromomethyl)-2,5-dihydro-, 1,1-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18214-57-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 122097 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018214578 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC122097 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122097 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4-bis(bromomethyl)-2,5-dihydrothiophene 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40298267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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